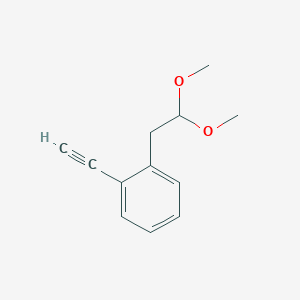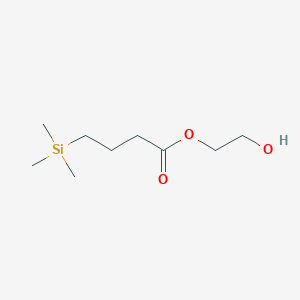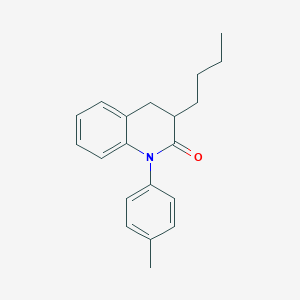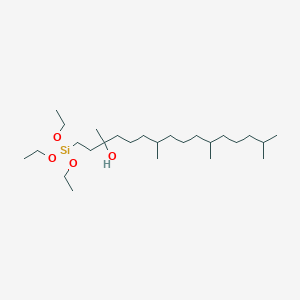
3,7,11,15-Tetramethyl-1-(triethoxysilyl)hexadecan-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7,11,15-Tetramethyl-1-(triethoxysilyl)hexadecan-3-OL is an organic compound with the molecular formula C26H54O4Si. This compound is notable for its unique structure, which includes a triethoxysilyl group attached to a hexadecanol backbone. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11,15-Tetramethyl-1-(triethoxysilyl)hexadecan-3-OL typically involves the reaction of 3,7,11,15-Tetramethylhexadecan-1-ol with triethoxysilane in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as platinum or palladium, is common to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
3,7,11,15-Tetramethyl-1-(triethoxysilyl)hexadecan-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The triethoxysilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the presence of a strong acid or base as a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of various silyl ethers or other substituted derivatives.
Aplicaciones Científicas De Investigación
3,7,11,15-Tetramethyl-1-(triethoxysilyl)hexadecan-3-OL is used in a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is used in the study of cell membrane interactions and as a labeling agent in biochemical assays.
Industry: The compound is used in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3,7,11,15-Tetramethyl-1-(triethoxysilyl)hexadecan-3-OL involves its interaction with various molecular targets. The triethoxysilyl group allows the compound to form strong bonds with silicon-based materials, making it useful in surface modification and material science. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
3,7,11,15-Tetramethyl-1-hexadecyn-3-ol: Similar in structure but lacks the triethoxysilyl group.
3,7,11,15-Tetramethyl-2-hexadecen-1-ol: Contains a double bond, making it more reactive in certain chemical reactions.
1-Hexadecanol, 3,7,11,15-tetramethyl-: Similar backbone but without the triethoxysilyl group.
Uniqueness
3,7,11,15-Tetramethyl-1-(triethoxysilyl)hexadecan-3-OL is unique due to the presence of the triethoxysilyl group, which imparts distinct chemical properties, such as increased reactivity and the ability to form stable complexes with silicon-based materials. This makes it particularly valuable in applications involving surface modification and material science.
Propiedades
Número CAS |
500902-79-4 |
|---|---|
Fórmula molecular |
C26H56O4Si |
Peso molecular |
460.8 g/mol |
Nombre IUPAC |
3,7,11,15-tetramethyl-1-triethoxysilylhexadecan-3-ol |
InChI |
InChI=1S/C26H56O4Si/c1-9-28-31(29-10-2,30-11-3)22-21-26(8,27)20-14-19-25(7)18-13-17-24(6)16-12-15-23(4)5/h23-25,27H,9-22H2,1-8H3 |
Clave InChI |
NEUIEQPPSPWXSX-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCC(C)(CCCC(C)CCCC(C)CCCC(C)C)O)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-oxo-1lambda~5~-azabicyclo[2.2.1]heptane](/img/structure/B14229277.png)
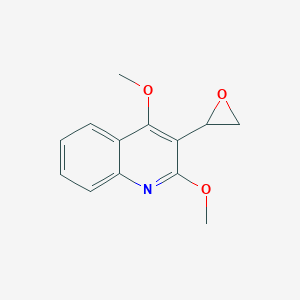
![Formamide, N-[(1S)-1-(chloromethyl)-2-methylpropyl]-](/img/structure/B14229283.png)
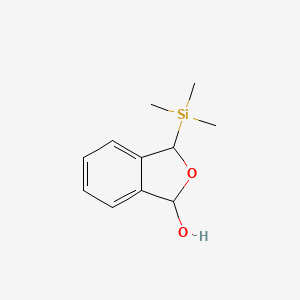
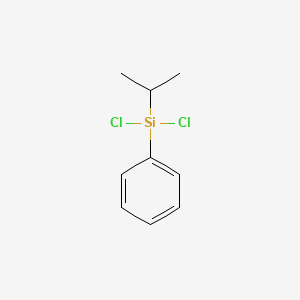
![Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2S,3R)-](/img/structure/B14229307.png)
![1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1,1-dimethylethyl)phenyl]thio]-](/img/structure/B14229313.png)
![Tert-butyl[(6-iodohex-4-EN-1-YL)oxy]diphenylsilane](/img/structure/B14229315.png)
